molecular formula C15H19N3OS B1214894 Butamisole CAS No. 54400-59-8

Butamisole

Cat. No.: B1214894
CAS No.: 54400-59-8
M. Wt: 289.4 g/mol
InChI Key: YWDWYOALXURQPZ-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butamisole can be synthesized through a multi-step process involving the reaction of 2-methylpropionanilide with 2,3,5,6-tetrahydroimidazo[2,1-b]thiazole. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Butamisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Butamisole has several scientific research applications:

Mechanism of Action

Butamisole exerts its effects by acting as a nicotinic acetylcholine receptor agonist. It binds to the receptor, causing depolarization of the neuromuscular junction, leading to paralysis of the parasite. This paralysis prevents the parasite from maintaining its position in the host, resulting in its expulsion .

Comparison with Similar Compounds

    Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.

    Tetramisole: A racemic mixture of levamisole and its inactive isomer.

Uniqueness of Butamisole: this compound is unique in its specific use for treating certain parasitic infections in dogs. While levamisole and tetramisole are used more broadly in livestock and other animals, this compound’s application is more targeted .

Properties

CAS No.

54400-59-8

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

2-methyl-N-[3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]phenyl]propanamide

InChI

InChI=1S/C15H19N3OS/c1-10(2)14(19)16-12-5-3-4-11(8-12)13-9-18-6-7-20-15(18)17-13/h3-5,8,10,13H,6-7,9H2,1-2H3,(H,16,19)/t13-/m1/s1

InChI Key

YWDWYOALXURQPZ-CYBMUJFWSA-N

Isomeric SMILES

CC(C)C(=O)NC1=CC=CC(=C1)[C@H]2CN3CCSC3=N2

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C2CN3CCSC3=N2

Synonyms

utamisole
butamisole hydrochloride
butamisole hydrochloride, (+-)-isomer
butamisole hydrochloride, (-)-isomer
butamisole, (+-)-isomer
Styquin

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.